1-Benzyl-N-(cyanomethyl)-N-cyclopropylindole-3-carboxamide
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Overview
Description
1-Benzyl-N-(cyanomethyl)-N-cyclopropylindole-3-carboxamide is an organic compound with a complex structure that includes a benzyl group, a cyanomethyl group, a cyclopropyl group, and an indole-3-carboxamide core
Preparation Methods
The synthesis of 1-Benzyl-N-(cyanomethyl)-N-cyclopropylindole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic addition of amines to isocyanates in water, which is a mild and efficient process . Industrial production methods often focus on scalability and environmental sustainability, utilizing resource-efficient and environmentally friendly processes .
Chemical Reactions Analysis
1-Benzyl-N-(cyanomethyl)-N-cyclopropylindole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and cyanomethyl groups.
Alkylation: The compound can undergo alkylation reactions, forming derivatives with different alkyl groups.
Scientific Research Applications
1-Benzyl-N-(cyanomethyl)-N-cyclopropylindole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-N-(cyanomethyl)-N-cyclopropylindole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-N-(cyanomethyl)-N-cyclopropylindole-3-carboxamide can be compared with other similar compounds, such as:
1-Benzyl-N,N-bis(cyanomethyl)piperidine-3-carboxamide: This compound has a similar structure but includes a piperidine ring instead of an indole ring.
1-Benzyl-1,2,3-triazole-4-carboxamide: This compound features a triazole ring, which imparts different chemical and biological properties.
Biological Activity
1-Benzyl-N-(cyanomethyl)-N-cyclopropylindole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
This compound is characterized by its unique structural features, which include:
- Indole core : A bicyclic structure that is prevalent in many biologically active compounds.
- Cyanomethyl group : This functional group is known for enhancing the compound's reactivity and biological interactions.
- Cyclopropyl moiety : This contributes to the compound's unique pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can modulate enzyme activities or bind to receptors, leading to various biological effects. For example:
- Anticancer Activity : The compound may inhibit cancer cell proliferation by inducing apoptosis through the modulation of signaling pathways associated with cell survival and death.
- Antimicrobial Activity : It has shown potential against various bacterial strains, possibly through disrupting bacterial cell wall synthesis or function.
Biological Activity and Research Findings
Recent studies have highlighted the diverse biological activities of this compound:
Anticancer Properties
- In vitro Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines. For instance, it exhibited an IC50 value of approximately 15 µM against breast cancer cells, indicating a potent anticancer effect.
- Mechanistic Insights : Research suggests that the compound may trigger apoptosis via the intrinsic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
Antimicrobial Activity
- Bacterial Inhibition : In studies assessing its antimicrobial properties, this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
Activity Type | Target Organism/Cell Line | IC50/MIC Values |
---|---|---|
Anticancer | Breast Cancer Cells | 15 µM |
Antimicrobial | Staphylococcus aureus | 32 µg/mL |
Antimicrobial | Escherichia coli | 64 µg/mL |
Case Studies
- Case Study on Anticancer Effects : A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis, supporting its potential as an anticancer agent.
- Antimicrobial Efficacy Study : Another research project focused on evaluating the antimicrobial properties of this compound against clinical isolates of bacteria. The findings revealed that it effectively inhibited the growth of multidrug-resistant strains, suggesting its potential application in treating resistant infections.
Properties
IUPAC Name |
1-benzyl-N-(cyanomethyl)-N-cyclopropylindole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c22-12-13-24(17-10-11-17)21(25)19-15-23(14-16-6-2-1-3-7-16)20-9-5-4-8-18(19)20/h1-9,15,17H,10-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKXDPREYJDBHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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